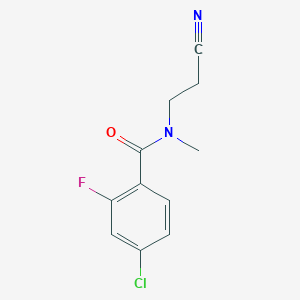
4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide is an organic compound with the molecular formula C10H9ClN2O It is a derivative of benzamide, characterized by the presence of a chloro group, a cyanoethyl group, and a fluoro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-cyanoethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with methylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyanoethyl and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-(2-cyanoethyl)-N-phenylbenzamide
- 4-chloro-N-(2-cyanoethyl)-3-nitrobenzenesulfonamide
- 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide
Uniqueness
4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide is unique due to the presence of both fluoro and cyanoethyl groups, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O/c1-15(6-2-5-14)11(16)9-4-3-8(12)7-10(9)13/h3-4,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYCYGIUEGTHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
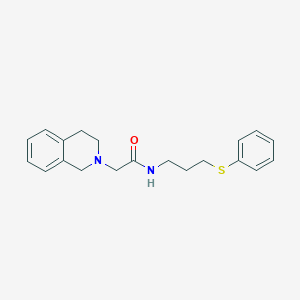
![[2-Oxo-2-(2-phenylethylamino)ethyl] 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B6621143.png)
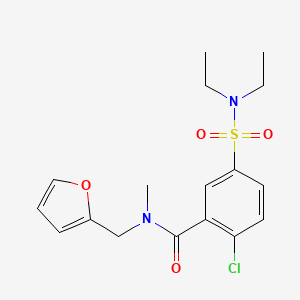
![1-(2-chlorophenyl)-N-[2-(2-ethylanilino)-2-oxoethyl]-6-methyl-4-oxopyridazine-3-carboxamide](/img/structure/B6621165.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(3-methoxypropyl)-2H-chromene-3-carboxamide](/img/structure/B6621167.png)
![N-(4-fluorophenyl)-2-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetamide](/img/structure/B6621170.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-4-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide](/img/structure/B6621175.png)
![2-[[2-(2,4-dimethylphenoxy)acetyl]-ethylamino]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B6621181.png)
![N'-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide](/img/structure/B6621187.png)
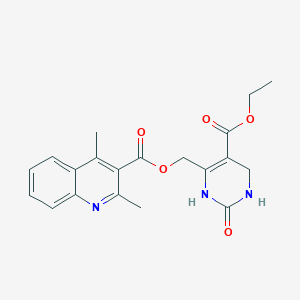
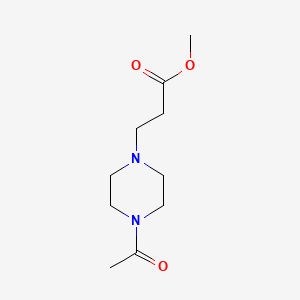
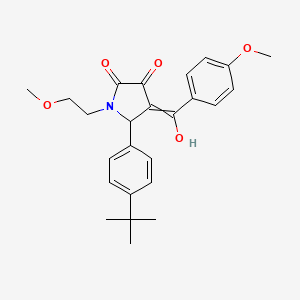
![1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide](/img/structure/B6621231.png)
![Methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B6621236.png)
